1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine is a chemical compound with a molecular weight of 322.77 g/mol and a CAS number of 1210618-41-9 . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications .
Preparation Methods
Chemical Reactions Analysis
1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and electrophiles such as alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The nitro group can also participate in redox reactions, affecting cellular pathways and signaling.
Comparison with Similar Compounds
1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine can be compared with similar compounds such as:
1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)morpholine: Contains a morpholine ring, offering different reactivity and selectivity.
1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)azetidine: Features an azetidine ring, providing unique chemical properties.
Properties
IUPAC Name |
(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4S/c11-12-9-4-3-8(7-10(9)14(15)16)19(17,18)13-5-1-2-6-13/h3-4,7,12H,1-2,5-6,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHCQSRNEQKTHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.